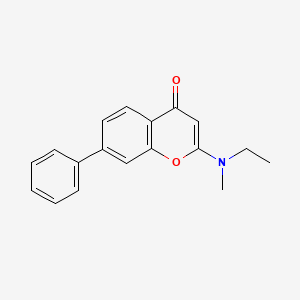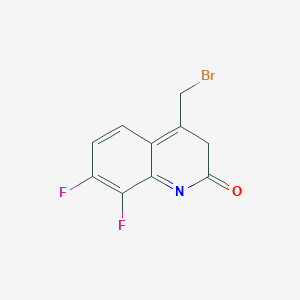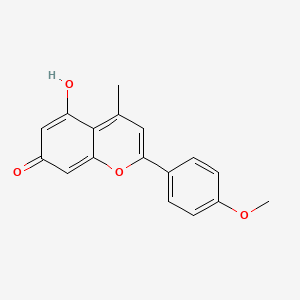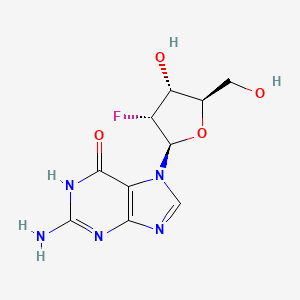
4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 2-(ethylmethylamino)-7-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one typically involves the following steps:
-
Formation of the Chromen-4-one Core:
- The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base such as sodium hydroxide.
- The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
-
Introduction of the Ethyl(methyl)amino Group:
- The ethyl(methyl)amino group is introduced through a nucleophilic substitution reaction.
- The chromen-4-one derivative is reacted with ethyl(methyl)amine in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
- The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions.
Industrial Production Methods:
- Industrial production of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale.
- Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield.
- Purification is achieved through techniques such as column chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl(methyl)amino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the chromen-4-one core, converting it to the corresponding chromanol derivative.
Substitution: The phenyl group at the seventh position can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Effects: The compound’s effects are mediated through its ability to inhibit or activate specific enzymes and receptors, leading to changes in cellular processes.
類似化合物との比較
- 2-(Dimethylamino)-7-phenyl-4H-chromen-4-one
- 2-(Ethylamino)-7-phenyl-4H-chromen-4-one
- 2-(Methylamino)-7-phenyl-4H-chromen-4-one
Comparison:
- Uniqueness: 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity.
- Chemical Properties: The presence of different substituents on the amino group can affect the compound’s solubility, stability, and reactivity.
- Biological Activity: Variations in the amino group can lead to differences in the compound’s interaction with biological targets, potentially altering its therapeutic effects.
This detailed overview provides a comprehensive understanding of 2-(Ethyl(methyl)amino)-7-phenyl-4H-chromen-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
83767-02-6 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
2-[ethyl(methyl)amino]-7-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-10-9-14(11-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChIキー |
XZXOCFDTZDCWHK-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=CC(=O)C2=C(O1)C=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)





![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride](/img/structure/B11844789.png)





![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)

